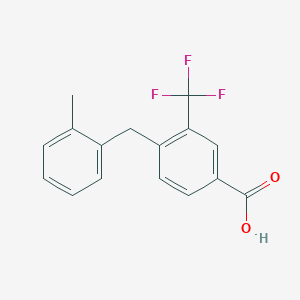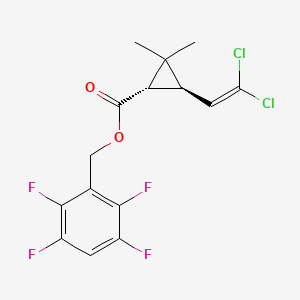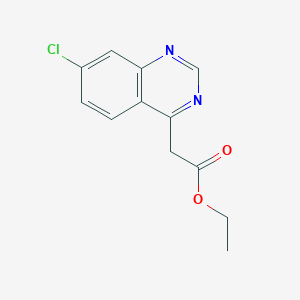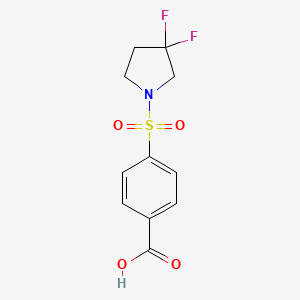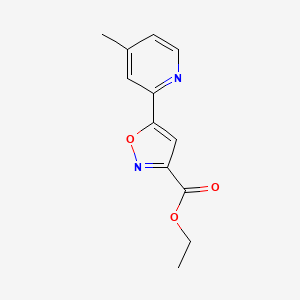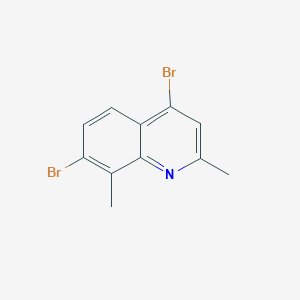
4,7-Dibromo-2,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-2,8-dimethylquinoline is a chemical compound with the molecular formula C₁₁H₉Br₂N and a molecular weight of 315. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
準備方法
The synthesis of 4,7-Dibromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 4 and 7 positions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require a catalyst to enhance the reaction rate .
化学反応の分析
4,7-Dibromo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
4,7-Dibromo-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,7-Dibromo-2,8-dimethylquinoline depends on its specific application. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .
類似化合物との比較
4,7-Dibromo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as:
4,7-Dichloro-2,8-dimethylquinoline: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.
7-Bromo-4-chloro-2,8-dimethylquinoline:
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
1189106-79-3 |
|---|---|
分子式 |
C11H9Br2N |
分子量 |
315.00 g/mol |
IUPAC名 |
4,7-dibromo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 |
InChIキー |
PLZSZZNOYCXJNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
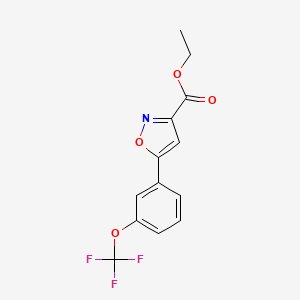
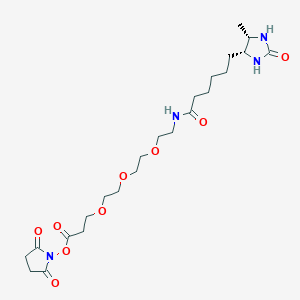
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
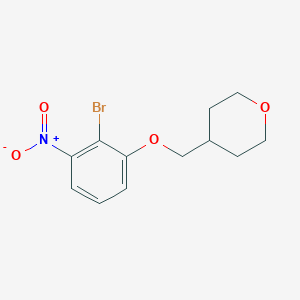
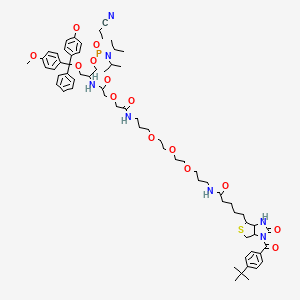
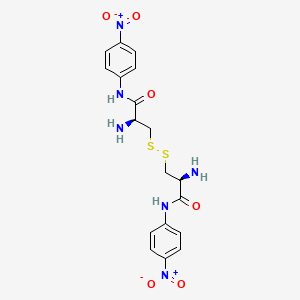
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
